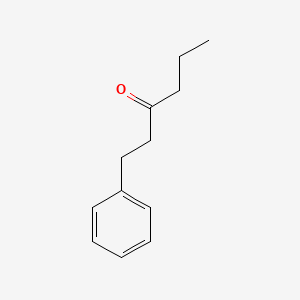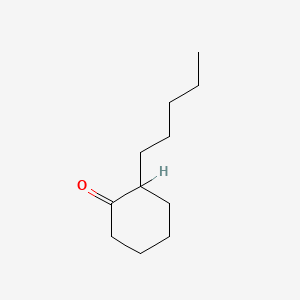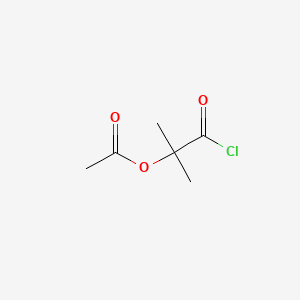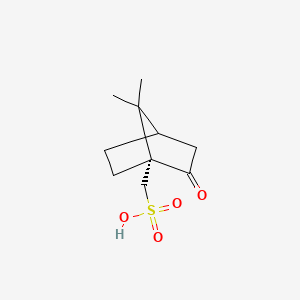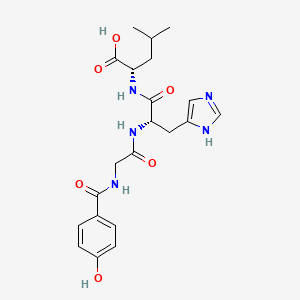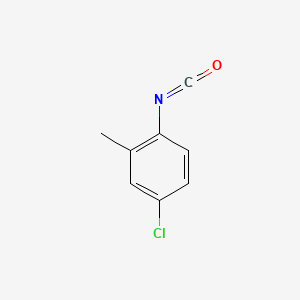
4-Chloro-2-methylphenyl isocyanate
Übersicht
Beschreibung
4-Chloro-2-methylphenyl isocyanate is a chemical compound with the linear formula ClC6H3(CH3)NCO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of isocyanates like 4-Chloro-2-methylphenyl isocyanate typically involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methylphenyl isocyanate is C8H6ClNO . The compound has a molecular weight of 167.59 g/mol . The InChI string representation of the molecule is InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Chloro-2-methylphenyl isocyanate has a melting point of 36-40 °C . It has a computed XLogP3 value of 4 , indicating its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Biomonitoring and Health Impact
Research on isocyanates, including compounds like 4-chloro-2-methylphenyl isocyanate, has primarily focused on their role as intermediates in industrial manufacturing and their health impacts. A significant aspect of this research involves the synthesis and characterization of DNA and protein adducts formed by these compounds. Studies have explored the formation of DNA adducts with compounds closely related to 4-chloro-2-methylphenyl isocyanate, such as 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate (Beyerbach, Farmer, & Sabbioni, 2006). These adducts are crucial for biomonitoring individuals exposed to xenobiotics, providing insights into potential health risks such as lung sensitization and asthma (Sabbioni et al., 1997).
Spectroscopic Analysis and Molecular Structure
Another research area focuses on the vibrational spectra and molecular structure of isocyanates, including derivatives of 4-chloro-2-methylphenyl isocyanate. Studies involving Raman and infrared spectra, along with ab initio and density functional theory calculations, help in understanding the molecular structure and behavior of these compounds (Doddamani et al., 2007).
Polymerization and Material Science
Isocyanates like 4-chloro-2-methylphenyl isocyanate are also important in polymer science. Studies have focused on their reactivity, particularly in the context of polyurethane production. This includes exploring conditions for allophanate formation, which is a key reaction in polyurethane synthesis (Lapprand et al., 2005). Furthermore, research into the mutagenic action of isocyanates used in polyurethane production highlights the potential health hazards associated with these compounds (Andersen et al., 1980).
Electrolyte Additives in Li-ion Batteries
Innovative applications of isocyanates, including derivatives similar to 4-chloro-2-methylphenyl isocyanate, have been explored in the field of energy storage. For instance, aromatic isocyanates have been used as electrolyte additives to improve the performance of Li-ion batteries. Their reactivity with oxygen groups on graphite surfaces helps in reducing initial irreversible capacities during the formation of the solid electrolyte interface (Zhang, 2006).
Occupational Health and Safety
There is a significant body of research focusing on occupational exposure to isocyanates, including compounds structurally similar to 4-chloro-2-methylphenyl isocyanate. These studies assess the risks associated with exposure in various industrial settings and aim to improve safety guidelines (Cocker et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-1-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZJLXIATZSKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190846 | |
| Record name | 4-Chloro-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylphenyl isocyanate | |
CAS RN |
37408-18-7 | |
| Record name | 4-Chloro-2-methylphenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037408187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




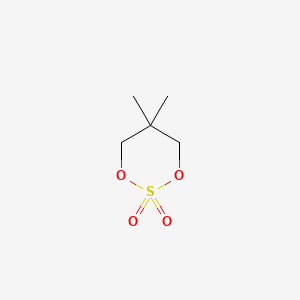

![Phenol, 2-[[(4-butylphenyl)imino]methyl]-5-methoxy-](/img/structure/B1360220.png)
